2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 248.34 g/mol. It features a benzisothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The compound is characterized by the presence of a pyrrolidinyl group, which contributes to its unique chemical properties and potential biological activities. The compound is also known by its CAS number, 69577-10-2, and has an InChI key of UOWPTFYGZGEOLW-UHFFFAOYSA-N .
The chemical reactivity of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one can be explored through various synthetic pathways. The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the benzene ring. Additionally, nucleophilic attacks can occur at the carbonyl group or the sulfur atom in the thiazole ring, leading to diverse derivatives. The compound's interactions with different reagents can also be studied to identify potential functionalization routes.
Research indicates that 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one exhibits notable biological activity, particularly as an antimicrobial agent. It has shown efficacy against various strains of bacteria and fungi, making it a candidate for applications in pharmaceuticals and biocides. The biological mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The synthesis of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes:
These steps can be optimized based on specific laboratory conditions and desired yields.
The applications of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one are diverse:
Interaction studies involving 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one focus on its compatibility with other compounds and its mechanism of action against pathogens. These studies are crucial for understanding how this compound can be effectively utilized in combination therapies or formulations without adverse interactions.
Several compounds share structural similarities with 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,2-Benzisothiazol-3(2H)-one | Benzisothiazole | Antimicrobial |
| Benzothiazole | Thiazole derivative | Antifungal |
| 1,3-Benzodioxole | Dioxole derivative | Antimicrobial |
The uniqueness of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one lies in its specific pyrrolidinyl substitution, which enhances its biological activity compared to other similar compounds. This modification potentially alters its pharmacokinetic properties and expands its application range in both pharmaceuticals and industrial settings.